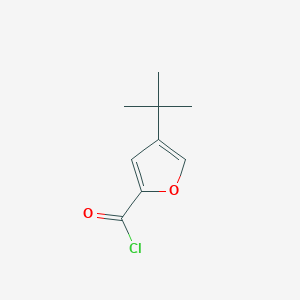
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C9H11ClO2. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a carbonyl chloride group attached to the furan ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- can be synthesized through the reaction of 2-furancarboxylic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the mixture is heated to facilitate the formation of the carbonyl chloride group. The reaction can be represented as follows:
2-Furancarboxylic acid+Thionyl chloride→2-Furancarbonyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is usually performed in the presence of a catalyst, such as zinc chloride, to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of 2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- involves the use of large-scale reactors and precise control of reaction conditions. The process typically includes the following steps:
- Mixing 2-furancarboxylic acid and thionyl chloride in a reactor.
- Heating the mixture to the desired temperature under reflux conditions.
- Removing the by-products (sulfur dioxide and hydrogen chloride) through distillation.
- Purifying the final product through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or aldehyde.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and water. The reactions are typically carried out under mild conditions with the use of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Alcohols and Aldehydes: Formed through reduction reactions.
Furan Derivatives: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in the synthesis of various compounds, where the carbonyl chloride group is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarbonyl chloride: Lacks the 4-(1,1-dimethylethyl) group.
2-Furoyl chloride: Another name for 2-Furancarbonyl chloride.
4-(1,1-Dimethylethyl)-2-furancarboxylic acid: The precursor to 2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)-.
Uniqueness
2-Furancarbonyl chloride, 4-(1,1-dimethylethyl)- is unique due to the presence of the 4-(1,1-dimethylethyl) group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with tailored properties and applications .
Propiedades
Número CAS |
59413-75-1 |
|---|---|
Fórmula molecular |
C9H11ClO2 |
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
4-tert-butylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO2/c1-9(2,3)6-4-7(8(10)11)12-5-6/h4-5H,1-3H3 |
Clave InChI |
DRZZGQJMFDUQCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=COC(=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


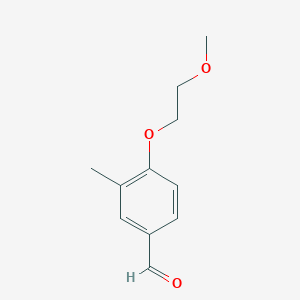

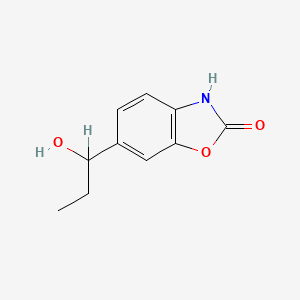
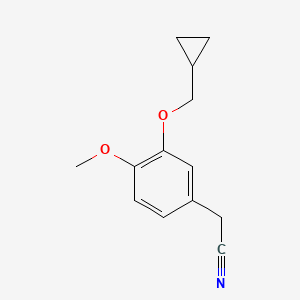

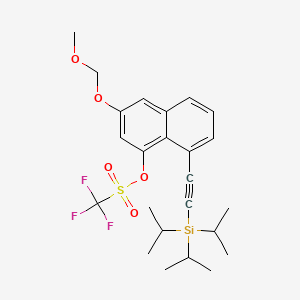
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)
